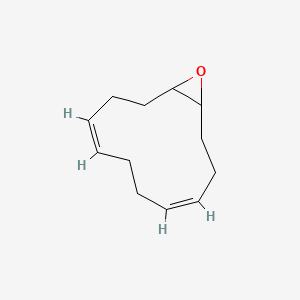

1,2-Epoxy-5,9-cyclododecadiene

Description

Significance of Epoxides in the Synthesis of Medium-Ring Carbocyclic and Heterocyclic Systems

Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve as pivotal intermediates in organic synthesis. rsc.orgmasterorganicchemistry.com Their importance stems from the inherent ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a wide variety of nucleophiles under both acidic and basic conditions. rsc.orgmasterorganicchemistry.com This reactivity is expertly harnessed by synthetic chemists to introduce new functional groups and build molecular complexity in a stereocontrolled manner. mdpi.comencyclopedia.pub

The transformation of epoxides is a powerful strategy for the construction of medium-sized (8-12 membered) carbocyclic and heterocyclic ring systems. researchgate.net These ring systems are often challenging to synthesize directly due to unfavorable entropic and enthalpic factors. Intramolecular epoxide ring-opening (IERO) reactions provide an elegant solution, enabling the formation of larger rings. rsc.org For instance, the intramolecular attack of a nucleophile onto an epoxide can lead to the formation of various oxygen-containing heterocycles. rsc.org The regioselectivity of this ring-opening is a critical aspect, often controlled by the substitution pattern of the epoxide and the reaction conditions, to yield the desired ring size. rsc.org

Academic Context of Cyclododecadiene Derivatives in Synthetic Organic Chemistry

Cyclododecadiene derivatives, including their epoxides, are significant substrates in synthetic organic chemistry. The parent compound, 1,5,9-cyclododecatriene (B1592173) (CDT), is a readily available industrial chemical produced by the cyclotrimerization of butadiene. researchgate.net Selective functionalization of CDT, such as epoxidation, yields valuable intermediates like 1,2-epoxy-5,9-cyclododecadiene (ECDD), an isomer of the title compound. mdpi.comresearchgate.net

These derivatives are prized for their high degree of functionalization. mdpi.com The presence of both an epoxide and double bonds in the same molecule allows for a range of subsequent chemical transformations. For example, the epoxide can undergo ring-opening, while the double bonds can be subjected to hydrogenation, oxidation, or polymerization. researchgate.net This versatility makes cyclododecadiene epoxides key starting materials in the production of polymers, paints, adhesives, and important monomers like dodecanedioic acid, which is used in the manufacture of high-performance nylons and polyesters. mdpi.comresearchgate.net

Complex Structural Features and Stereochemical Considerations of 9,10-Epoxy-1,5-cyclododecadiene

9,10-Epoxy-1,5-cyclododecadiene is a molecule characterized by a unique combination of structural elements that dictate its chemical behavior. Its molecular formula is C₁₂H₁₈O, and it has a molecular weight of approximately 178.27 g/mol. nih.gov Systematically, it can be named as 13-oxabicyclo[10.1.0]trideca-4,8-diene, which highlights its bicyclic nature where the epoxide forms a bridge on the larger cyclododecadiene ring. nih.gov

The structure incorporates two double bonds at the 1- and 5-positions and an epoxide ring spanning the 9- and 10-positions of the twelve-membered carbocycle. This arrangement of functional groups within a large, flexible ring system introduces significant stereochemical complexity. The relative orientation of the epoxide ring with respect to the rest of the macrocycle and the geometry of the double bonds (cis or trans) lead to the possibility of multiple diastereomers and enantiomers. The specific isomer, (4Z,8Z)-13-oxabicyclo[10.1.0]trideca-4,8-diene, indicates a cis (Z) configuration for both double bonds. nih.gov The conformational flexibility of the twelve-membered ring, combined with the rigidity of the epoxide and double bonds, results in a complex conformational landscape that influences the molecule's reactivity.

Spectroscopic methods are crucial for elucidating these structural details. Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the electronic environment of the protons and carbons, revealing characteristic shifts for the atoms within the epoxide and adjacent to the double bonds. nih.gov Mass spectrometry confirms the molecular weight, and infrared (IR) spectroscopy shows characteristic absorption bands for the epoxide and alkene functional groups.

Interactive Data Table: Physicochemical Properties of 9,10-Epoxy-1,5-cyclododecadiene

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | nih.gov |

| Molecular Weight | 178.27 g/mol | nih.gov |

| IUPAC Name | (4Z,8Z)-13-oxabicyclo[10.1.0]trideca-4,8-diene | nih.gov |

| CAS Number | 943-93-1 | nih.govchemicalbook.com |

| Boiling Point | 83°C @ 1mm Hg | chembk.com |

| Density | 0.98 g/cm³ | chembk.com |

| Flash Point | 123 °C | chembk.com |

Properties

CAS No. |

943-93-1 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

(4E,8E)-13-oxabicyclo[10.1.0]trideca-4,8-diene |

InChI |

InChI=1S/C12H18O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h3-6,11-12H,1-2,7-10H2/b5-3+,6-4+ |

InChI Key |

OWUVDWLTQIPNLN-GGWOSOGESA-N |

Canonical SMILES |

C1CC=CCCC2C(O2)CCC=C1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 9,10 Epoxy 1,5 Cyclododecadiene

Catalytic Epoxidation Strategies from 1,5,9-Cyclododecatriene (B1592173) Precursors

The conversion of 1,5,9-cyclododecatriene to 9,10-Epoxy-1,5-cyclododecadiene is primarily achieved through catalytic epoxidation. The choice of catalyst and reaction conditions is crucial to control the chemoselectivity of the reaction, targeting one specific double bond out of the three available in the CDT molecule.

Homogeneous catalysis offers distinct advantages in terms of catalyst activity and selectivity due to the well-defined nature of the active sites. Various transition metal complexes have been investigated for the epoxidation of CDT, with molybdenum, tungsten, iron, and manganese systems demonstrating notable efficacy.

Molybdenum complexes are among the most effective homogeneous catalysts for alkene epoxidation. mdpi.com Soluble molybdenum compounds such as molybdenum hexacarbonyl and molybdenyl acetylacetonate (B107027) have been successfully employed for the epoxidation of CDT. d-nb.infomdpi.com The catalytic activity of these systems is significantly influenced by the ligand environment around the molybdenum center. The use of Schiff base ligands, for instance, can create catalytically active and stable complexes. mdpi.comnih.gov

In a patented method, CDT epoxidation with tert-butyl hydroperoxide (TBHP) in the presence of a homogeneous molybdenum catalyst like molybdenum hexacarbonyl achieved a high selectivity of 99.6 mol% towards the monoepoxide at a CDT conversion of 31.1 mol%. d-nb.info The reaction conditions for this process were a temperature of 90°C, a reaction time of 2 hours, and isooctane (B107328) as the solvent. d-nb.info

The nature of the ligands coordinated to the molybdenum center can significantly impact catalytic performance. Studies on dioxomolybdenum complexes with salan ligands have shown that both steric and electronic properties of the ligand influence the reaction outcome. rsc.org For instance, sterically bulky groups at the ortho-position and electron-withdrawing groups at the para-position of the phenol (B47542) arms in salan ligands can enhance catalytic activity. rsc.org

Table 1: Performance of Molybdenum-Based Catalysts in CDT Epoxidation

| Catalyst | Oxidant | Solvent | Temperature (°C) | CDT Conversion (mol%) | Epoxide Selectivity (mol%) |

|---|---|---|---|---|---|

| Molybdenum Hexacarbonyl | TBHP | Isooctane | 90 | 31.1 | 99.6 d-nb.info |

Tungsten-based catalysts, particularly tungstophosphoric acid (H₃PW₁₂O₄₀), have proven effective for the epoxidation of CDT, often under phase-transfer catalysis (PTC) conditions. researchgate.netresearchgate.net This method allows for mild reaction conditions, such as low temperature and short reaction times, and can even be performed without a solvent. researchgate.net

In a system using tungstophosphoric acid with hydrogen peroxide as the oxidant and Aliquat® 336 as the phase-transfer catalyst, a 44-47% yield of the epoxide was achieved. researchgate.netresearchgate.net The optimal conditions involved a CDT to H₂O₂ molar ratio of 1.5:1 to 3:1 and a temperature range of 40-50°C. researchgate.netresearchgate.net The reaction can be carried out in dichloromethane (B109758) or without a solvent. researchgate.netresearchgate.net

The catalytic activity of tungsten complexes can be influenced by the choice of oxidant. While molybdenum-based catalysts often show higher activity with TBHP, tungsten-based systems can be more effective with aqueous hydrogen peroxide. researchgate.net

While less common than molybdenum and tungsten, iron-based catalysts are also being explored for epoxidation reactions due to iron's low cost and low toxicity. Research in this area for the specific epoxidation of 1,5,9-cyclododecatriene to 9,10-Epoxy-1,5-cyclododecadiene is an ongoing field of study.

Manganese porphyrin complexes are well-known for their ability to catalyze epoxidation reactions, mimicking the action of cytochrome P450 enzymes. nih.gov These catalysts can be highly selective, and their stability and selectivity can be enhanced by encapsulating them within supramolecular structures. acs.org This encapsulation creates a protective cavity around the active metal center, which can lead to significantly increased catalyst lifetimes and turnover numbers. acs.org The selectivity of these systems can be fine-tuned by introducing ligands that alter the size and shape of the cavity. acs.org While the general efficacy of manganese porphyrins in alkene epoxidation is established, specific data on the epoxidation of 1,5,9-cyclododecatriene using these systems requires further investigation.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for regeneration and reuse. mdpi.com For the epoxidation of 1,5,9-cyclododecatriene, various solid catalysts have been investigated.

Titanium silicate (B1173343) catalysts, such as Ti-MCM-41 and TS-1, have been used for CDT epoxidation with hydrogen peroxide. mdpi.comresearchgate.net Research on Ti-MCM-41 showed that a CDT conversion of 37 mol% with an epoxide selectivity of 56 mol% could be achieved. mdpi.comresearchgate.net In another study, a selectivity of approximately 100 mol% was obtained at a CDT conversion of 13 mol%. mdpi.comresearchgate.net The modification of these catalysts, for example by creating larger pores, can enhance their activity for bulky molecules like CDT. mdpi.comresearchgate.net

More recently, tungsten-based heterogeneous catalysts, such as W-SBA-15, have shown superior activity compared to their titanium counterparts. mdpi.com A W-SBA-15 catalyst was found to be about 20 times more active than Ti-SBA-15, achieving a CDT conversion of up to 86 mol%. mdpi.com

Table 2: Performance of Heterogeneous Catalysts in CDT Epoxidation

| Catalyst | Oxidant | Solvent | Temperature (°C) | CDT Conversion (mol%) | Epoxide Selectivity (mol%) |

|---|---|---|---|---|---|

| Ti-MCM-41 | H₂O₂ | i-PrOH | 80 | 37 | 56 mdpi.comresearchgate.net |

| Ti-MCM-41 | H₂O₂ | i-PrOH | 80 | 13 | ~100 mdpi.comresearchgate.net |

Phase-Transfer Catalysis (PTC) for Epoxidation Reactions

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous oxidant and an organic substrate. mdpi.comd-nb.info This is particularly relevant for the epoxidation of oily substrates like CDT with aqueous hydrogen peroxide. mdpi.com

A common PTC system for this reaction involves a tungsten-based catalyst, such as phosphotungstic acid (H₃PW₁₂O₄₀), and a phase-transfer agent like a quaternary ammonium (B1175870) salt (e.g., Aliquat 336 or methyltrioctylammonium chloride). d-nb.inforesearchgate.net The phase-transfer agent transports the active oxidant species from the aqueous phase to the organic phase where the CDT resides, thus accelerating the reaction.

Research has shown that under PTC conditions, a high CDT conversion and selectivity to ECDD can be achieved. In one study, a maximum ECDD yield of 54.9 mol% was obtained at a CDT conversion of 72.3%. d-nb.info The optimal conditions for this result are detailed in the table below.

| Parameter | Optimal Value |

|---|---|

| Temperature | 50 °C |

| Catalyst System | Phosphotungstic acid / Methyltrioctylammonium chloride |

| Catalyst Content | 0.45 mol% (relative to CDT) |

| Molar Ratio (H₂O₂:CDT) | 1.5:1 |

| Solvent | Toluene (B28343) |

| Reaction Time | 30 min |

Uncatalyzed Oxidation Mechanisms with Molecular Oxygen

An alternative synthetic route that avoids the need for catalysts and solvents involves the direct oxidation of CDT with molecular oxygen. acs.orgacs.org This process is typically carried out in a batch reactor where liquid CDT is exposed to molecular oxygen under controlled temperature and pressure. researchgate.netacs.org

A key feature of this reaction is its strong autocatalytic behavior. researchgate.netacs.orgacs.org The reaction products, primarily epoxycyclododecadiene and cyclododecatrienyl hydroperoxide, act as initiators, accelerating the oxidation process over time. acs.org This method exhibits a high degree of selectivity towards the formation of the desired epoxide. researchgate.netacs.orgresearchgate.net The uncatalyzed process using molecular oxygen as the oxidant is seen as a potentially more environmentally friendly and economically advantageous route, as it eliminates the costs and waste associated with catalyst and solvent recovery. acs.org Studies have also shown that the reactor material can influence the reaction kinetics, with different activation energies observed in glass versus stainless steel reactors. acs.org

Oxidizing Agent Systems in 9,10-Epoxy-1,5-cyclododecadiene Synthesis

Hydrogen Peroxide (H₂O₂) as a Terminal Oxidant

Hydrogen peroxide is widely regarded as a "green" oxidant because its only byproduct is water. It is the oxidant of choice in many modern catalytic systems for the synthesis of 9,10-Epoxy-1,5-cyclododecadiene. researchgate.netnih.govd-nb.info

H₂O₂ is effectively used in conjunction with heterogeneous catalysts like Ti-MCM-41 and W-SBA-15, as well as in homogeneous and phase-transfer catalysis systems. researchgate.netmdpi.comd-nb.info The molar ratio of H₂O₂ to the CDT substrate is a critical parameter. For the Ti-MCM-41 catalyst, a CDT:H₂O₂ ratio of 2:1 yielded the highest selectivity, while a ratio of 0.5:1 resulted in the highest conversion. researchgate.net

A significant challenge in using H₂O₂ is managing the competing reaction of its non-productive decomposition into water and oxygen, which can be catalyzed by the active sites (e.g., Titanium centers) on the catalyst. mdpi.com This side reaction reduces the efficiency of the oxidant. mdpi.com To mitigate this and control the reaction rate, strategies such as the semi-batch or continuous dosing of H₂O₂ have been successfully implemented, leading to improved substrate conversion. nih.gov

Tert-Butyl Hydroperoxide (TBHP) in Catalytic Oxidation

Tert-butyl hydroperoxide (TBHP) is a widely utilized oxidant in the epoxidation of olefins, including 1,5,9-cyclododecatriene, often in the presence of molybdenum-based catalysts. researchgate.neticm.edu.pl Studies have focused on optimizing technological parameters to maximize the conversion of TBHP and the yield of the desired monoepoxide, 1,2-epoxy-5,9-cyclododecadiene (an isomer of the target compound, with the epoxidation occurring at the 1,2 position, often referred to as ECDD in literature). icm.edu.pl

Optimization studies using a uniform-rotatable experimental design have been performed to analyze the effects of reaction time, the CDT:TBHP molar ratio, and the concentration of the Mo(CO)₆ catalyst at a constant temperature of 70°C. icm.edu.pl These investigations aim to find the ideal conditions for achieving the highest possible conversion of the hydroperoxide, which is crucial for an efficient and economical process. icm.edu.pl

| Parameter | Condition/Ratio | Catalyst | Solvent | Temperature | Outcome | Reference |

| Molar Ratio | CDT:TBHP = 1:1 | Mo(CO)₆ | 1,2-dichloroethane (B1671644) | 90°C | 76.9% Yield, ~50% Selectivity | researchgate.net |

| Molar Ratio | CDT:TBHP = 3:1 | Mo(CO)₆ | 1,2-dichloroethane | 90°C | Optimum ratio for selectivity | researchgate.net |

| Optimization | Varied time, molar ratio, catalyst conc. | Mo(CO)₆ | Not specified | 70°C | Studies performed to maximize TBHP conversion | icm.edu.pl |

Molecular Oxygen as an Eco-friendly Oxidant

The use of molecular oxygen (O₂) as an oxidant represents a "greener" and more sustainable approach to epoxidation. This method avoids the need for peracids or hydroperoxides, which can generate stoichiometric amounts of waste. Uncatalyzed oxidation of 1,5,9-cyclododecatriene using molecular oxygen at elevated temperatures (e.g., 80°C) has been shown to produce the epoxide. This process can achieve a yield of approximately 60%, although it may require longer reaction times compared to other catalytic systems. The primary advantage lies in the environmental credentials of the oxidant, as the main byproduct is water, making it an attractive option for industrial-scale synthesis.

Optimization of Reaction Parameters and Their Impact on Process Efficiency

Influence of Temperature on Reaction Kinetics and Selectivity

Temperature is a critical parameter that has a dominant effect on the epoxidation process. d-nb.info Its influence, however, can vary significantly depending on the specific catalytic system and oxidant used.

In studies using hydrogen peroxide with a phase-transfer catalyst, increasing the temperature from 40°C to 70°C led to a substantial increase in the conversion of 1,5,9-cyclododecatriene (CDT). d-nb.info For example, after 15 minutes, CDT conversion was only 23.5% at 40°C, but rose to 76.8% at 70°C. d-nb.info However, the highest yield of the desired epoxide (ECDD) was achieved at an intermediate temperature of 50°C (53.2% yield after 30 minutes). d-nb.info At higher temperatures like 60°C and 70°C, the yield began to decrease after an initial peak, suggesting that higher temperatures promote side reactions or product degradation. d-nb.info

Conversely, in a system using a Ti-MCM-41 catalyst with H₂O₂, studies showed that varying the temperature between 60°C and 90°C had only a slight influence on the epoxidation results. mdpi.com For the epoxidation with TBHP and a Mo(CO)₆ catalyst, the maximum conversion of CDT was observed at 90°C. researchgate.net However, at temperatures of 110°C, the decomposition of the hydroperoxide became a significant issue, reducing efficiency. researchgate.net

| Catalyst/Oxidant System | Temperature Range (°C) | Observations | Reference |

|---|---|---|---|

| PTC / H₂O₂ | 40 - 70 | Conversion increases with temperature, but optimal yield is at 50°C. Higher temperatures decrease selectivity. | d-nb.info |

| Mo(CO)₆ / TBHP | 70 - 110 | Maximum CDT conversion at 90°C. Hydroperoxide decomposition occurs at 110°C. | researchgate.net |

| Ti-MCM-41 / H₂O₂ | 60 - 90 | Temperature has only a slight effect on CDT conversion and selectivity. | mdpi.com |

Investigation of Reactant Molar Ratios (Substrate:Oxidant:Catalyst)

The molar ratio of the substrate (CDT), oxidant (e.g., H₂O₂ or TBHP), and catalyst is a key factor determining the final conversion and, crucially, the selectivity towards the monoepoxide.

In systems using hydrogen peroxide, increasing the H₂O₂:CDT molar ratio generally leads to a higher conversion of CDT. d-nb.infomdpi.com In one study, increasing the ratio from 0.75:1 to 2:1 raised the CDT conversion from 64.1% to 98.1% after 60 minutes. d-nb.info However, an excess of the oxidant can be detrimental to selectivity. Research with a Ti-MCM-41 catalyst showed that increasing the excess of H₂O₂ relative to CDT increased CDT conversion but decreased the selectivity for the monoepoxide (ECDD). mdpi.com The highest selectivity (approx. 100 mol%) was achieved with a CDT:H₂O₂ molar ratio of 2:1, although this resulted in a lower CDT conversion (13 mol%). mdpi.comresearchgate.net Conversely, the highest CDT conversion (37 mol%) was obtained with a CDT:H₂O₂ ratio of 0.5:1. mdpi.comresearchgate.net

For epoxidation using TBHP, a CDT:TBHP molar ratio of 3:1 was found to be optimal for selectivity, whereas a 1:1 ratio gave a higher yield but with poor selectivity. researchgate.net Optimization studies aim to find a balance where the hydroperoxide is consumed efficiently without promoting the formation of undesired byproducts. icm.edu.pl The catalyst ratio is also important; for a PTC system, an optimal H₂O₂:H₃PW₁₂O₄₀ molar ratio was found to be in the range of 200:1 to 400:1. researchgate.net

| System | Substrate:Oxidant Ratio (CDT:Oxidant) | Key Finding | Reference |

|---|---|---|---|

| Ti-MCM-41 / H₂O₂ | 2:1 | Highest selectivity (~100%) at 13% CDT conversion. | mdpi.comresearchgate.net |

| Ti-MCM-41 / H₂O₂ | 0.5:1 | Highest CDT conversion (37%) at 56% selectivity. | mdpi.comresearchgate.net |

| PTC / H₂O₂ | 1.5:1 to 3:1 | Identified as the most advantageous molar ratio range. | researchgate.net |

| Mo(CO)₆ / TBHP | 3:1 | Optimum ratio for good selectivity. | researchgate.net |

| Mo(CO)₆ / TBHP | 1:1 | Maximum yield (76.9%) but with poor selectivity (~50%). | researchgate.net |

Role of Solvent Systems (Nature, Composition, and Concentration)

The choice of solvent plays a significant role in the epoxidation reaction, as it affects the solubility of reactants and catalysts, and can influence the reaction pathway.

A direct comparison between isopropanol (B130326) (i-PrOH) and acetonitrile (B52724) (MeCN) as solvents in the Ti-MCM-41 catalyzed epoxidation of CDT showed that while CDT conversion was slightly higher with acetonitrile, the selectivity towards the desired monoepoxide was significantly higher (by about 25%) when using isopropanol. mdpi.com The concentration of the solvent is also a factor; in the same system, the composition of isopropanol in the reaction mixture was investigated, with 80 wt% being used in many of the optimized experiments. mdpi.com

Other solvents used in different systems include toluene for phase-transfer catalysis with H₂O₂, and 1,2-dichloroethane for the Mo(CO)₆-catalyzed reaction with TBHP. researchgate.neticm.edu.pld-nb.info In some cases, the reaction can be performed effectively with a minimal amount of solvent or even in the absence of a solvent, which offers environmental and economic benefits. researchgate.net For example, using dichloromethane at a concentration of 10-50 vol% or no solvent at all were found to be advantageous conditions in a PTC system. researchgate.net

| Catalyst System | Solvent | Observation | Reference |

|---|---|---|---|

| Ti-MCM-41 / H₂O₂ | Isopropanol (i-PrOH) | Higher selectivity to monoepoxide compared to MeCN. | mdpi.com |

| Ti-MCM-41 / H₂O₂ | Acetonitrile (MeCN) | Slightly higher conversion of CDT compared to i-PrOH. | mdpi.com |

| PTC / H₂O₂ | Toluene | Effective solvent for the PTC system. | d-nb.info |

| PTC / H₂O₂ | Dichloromethane or None | Advantageous conditions, improving process efficiency. | researchgate.net |

| Mo(CO)₆ / TBHP | 1,2-dichloroethane | Solvent used for the epoxidation study. | researchgate.neticm.edu.pl |

Effect of Agitation and Reaction Time on Conversion and Yield

Agitation: In multiphase systems, such as those involving an aqueous oxidant phase and an organic substrate phase, efficient mixing is essential to facilitate mass transfer between the phases. Studies on the epoxidation of CDT under phase-transfer catalysis (PTC) conditions identified an optimal stirring speed in the range of 400-600 rpm. researchgate.net Another study utilizing a heterogeneous catalyst in a slurry reactor maintained a stirring speed of 500 rpm with a magnetic stirrer to ensure a uniform suspension of the catalyst and good contact between reactants. mdpi.com

Reaction Time: The conversion of the starting material and the yield of the epoxide are direct functions of the reaction time. Typically, conversion increases as the reaction progresses. icm.edu.pld-nb.infomdpi.com However, the yield of the desired monoepoxide often reaches a maximum at an intermediate time and then declines. d-nb.info This decrease is due to subsequent reactions, such as the epoxidation of the second double bond to form a diepoxide or the hydrolysis of the epoxide ring to form diols. researchgate.net For example, in a PTC system at 50°C, the highest yield of ECDD (53.2%) was achieved after 30 minutes; extending the reaction time to 60 minutes caused the yield to drop to 45%. d-nb.info Optimization studies have analyzed reaction times ranging from 15 minutes to over 4 hours to fully characterize the reaction kinetics. icm.edu.plmdpi.com

| Parameter | System | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Agitation | PTC / H₂O₂ | 400 - 600 rpm | Identified as the most advantageous mixing rate. | researchgate.net |

| Agitation | Ti-MCM-41 / H₂O₂ | 500 rpm | Ensured effective mixing in the slurry reactor. | mdpi.com |

| Reaction Time | PTC / H₂O₂ (at 50°C) | 30 min | Maximum yield of epoxide (53.2%) achieved. | d-nb.info |

| Reaction Time | PTC / H₂O₂ (at 50°C) | 60 min | Yield decreased to 45% due to side reactions. | d-nb.info |

| Reaction Time | Ti-MCM-41 / H₂O₂ | Up to 240 min | Longer times used to achieve highest selectivity. | mdpi.com |

Mechanistic Elucidation of 9,10 Epoxy 1,5 Cyclododecadiene Formation and Subsequent Transformations

Detailed Insights into Epoxidation Reaction Mechanisms

The formation of 9,10-Epoxy-1,5-cyclododecadiene from 1,5,9-cyclododecatriene (B1592173) can proceed through several mechanistic pathways. These pathways are dictated by the reaction conditions, such as the presence or absence of a catalyst and the type of oxidizing agent used.

In the absence of a catalyst, the liquid-phase oxidation of 1,5,9-cyclododecatriene with molecular oxygen exhibits strong autocatalysis. researchgate.netacs.orgacs.org This phenomenon is characterized by an initial induction period followed by an acceleration of the reaction rate. The primary products of this process are epoxycyclododecadiene and cyclododecatrienyl hydroperoxide. researchgate.netacs.orgacs.org The reaction demonstrates a high selectivity towards the formation of the epoxide. acs.orgacs.org

The autocatalytic nature of the reaction suggests that the products themselves, particularly the hydroperoxides, act as initiators for further oxidation. The mechanism involves the formation of free radicals, which then propagate a chain reaction. The process is sensitive to the material of the reactor, with different reaction rates and activation energies observed in glass versus stainless steel reactors. researchgate.netacs.org

The uncatalyzed epoxidation of 1,5,9-cyclododecatriene proceeds through a free radical chain mechanism. acs.org The initiation of the chain reaction can be facilitated by the addition of a radical initiator like AIBN (azobisisobutyronitrile). The process can be summarized in the following steps:

Initiation: Free radicals are generated, which then react with cyclododecatriene to form a hydrocarbon radical. acs.org

Propagation: This hydrocarbon radical rapidly reacts with molecular oxygen to form a peroxy radical. acs.org This peroxy radical can then abstract a hydrogen atom from another cyclododecatriene molecule to form a hydroperoxide and a new hydrocarbon radical, thus propagating the chain.

Epoxide Formation: The epoxide is formed through the subsequent reactions of these peroxy radicals and hydroperoxides.

This uncatalyzed pathway is generally slower and can be more prone to the formation of byproducts through overoxidation compared to catalyzed processes.

In catalyzed epoxidation reactions, particularly those utilizing transition metals like titanium or molybdenum, the formation of a peroxo complex is a key step. mdpi.comresearchgate.net For instance, in epoxidation with hydrogen peroxide over a Ti-MCM-41 catalyst, the titanium centers in the catalyst are believed to form active titanium-hydroperoxo species. researchgate.net These species then transfer an oxygen atom to the double bond of the cyclododecatriene.

Similarly, when using hydroperoxides as oxidizing agents in the presence of a molybdenum catalyst, a complex between the catalyst and the hydroperoxide is formed. researchgate.net This complex facilitates the transfer of an oxygen atom to the olefin. The reaction order with respect to the catalyst can change from first to zero order at higher catalyst concentrations, suggesting the formation of these active catalytic complexes is a rate-determining step. researchgate.net

Kinetic Modeling of 9,10-Epoxy-1,5-cyclododecadiene Synthesis and Consumption

The kinetics of 9,10-Epoxy-1,5-cyclododecadiene synthesis are significantly influenced by the reaction conditions. In uncatalyzed oxidations, the kinetics can be successfully described by a rate equation based on autocatalysis by the total products. researchgate.net The reaction follows a first-order autocatalytic rate equation, and the activation energy has been determined, showing variations depending on the reactor material. acs.orgacs.org

In catalyzed systems, the reaction kinetics are more complex. For example, in the epoxidation of 1,5,9-cyclododecatriene with tert-butyl hydroperoxide catalyzed by a molybdenum catalyst, the reaction is first order with respect to the catalyst at lower concentrations. researchgate.net However, at higher concentrations, it becomes zero order. When the hydroperoxide is in excess, its consumption deviates from a first-order equation. researchgate.net The rate of epoxidation of 1,5,9-cyclododecatriene is reported to be six times higher than that of the subsequent epoxidation of the resulting epoxycyclododecadiene. researchgate.net

Kinetic studies on the epoxidation of 1,5,9-cyclododecatriene with hydrogen peroxide over a Ti-MCM-41 catalyst have investigated the influence of various parameters, including temperature, reactant molar ratio, solvent composition, and catalyst content. mdpi.com The highest selectivity towards 1,2-epoxy-5,9-cyclododecadiene (approximately 100 mol%) was achieved at a CDT conversion of 13 mol%. mdpi.com Conversely, the highest CDT conversion of 37 mol% was obtained with an ECDD selectivity of 56 mol%. mdpi.com

Interactive Table: Effect of Reaction Parameters on CDT Epoxidation over Ti-MCM-41 Catalyst mdpi.com

| Parameter | Value | CDT Conversion (mol%) | ECDD Selectivity (mol%) | Reaction Time (min) |

| Temperature | 80 °C | 13 | ~100 | 240 |

| CDT:H₂O₂ Molar Ratio | 2 | 13 | ~100 | 240 |

| CDT:H₂O₂ Molar Ratio | 0.5 | 37 | 56 | 60 |

| Solvent | 80 wt% i-PrOH | 13 | ~100 | 240 |

| Catalyst Content | 5 wt% | 13 | ~100 | 240 |

Catalytic Cycle Mechanisms for Heterogeneous and Homogeneous Systems

The epoxidation of 1,5,9-cyclododecatriene can be carried out using both heterogeneous and homogeneous catalytic systems, each with distinct catalytic cycles.

Heterogeneous Catalysis:

An example of a heterogeneous system is the use of a Ti-MCM-41 catalyst for epoxidation with hydrogen peroxide. mdpi.comresearchgate.net The proposed mechanism involves the diffusion of the reactants to the active titanium sites within the porous catalyst structure. Here, the titanium center forms an active complex with hydrogen peroxide. researchgate.net This complex then transfers an oxygen atom to one of the double bonds of the 1,5,9-cyclododecatriene molecule, forming the epoxide. The product then diffuses out of the catalyst pores. The larger size of the CDT molecule compared to hydrogen peroxide suggests that the diffusion of CDT into the catalyst pores can be a rate-limiting step. mdpi.com

Homogeneous Catalysis:

In homogeneous catalysis, such as the epoxidation with hydroperoxides in the presence of a soluble molybdenum catalyst, the catalytic cycle involves the formation of a molybdenum-hydroperoxide complex in the liquid phase. researchgate.net This active species then reacts with the 1,5,9-cyclododecatriene to yield the epoxide and regenerates the catalyst, which can then enter another catalytic cycle.

Another approach is phase-transfer catalysis (PTC), where the reaction occurs between reactants in two immiscible phases (e.g., an aqueous phase with hydrogen peroxide and an organic phase with CDT). researchgate.netd-nb.info The PTC catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of the oxidizing species (or a derivative) from the aqueous to the organic phase, where it reacts with the CDT. researchgate.net For instance, in a system using tungstophosphoric acid and Aliquat 336, the heteropolyacid forms a complex with hydrogen peroxide, which is then transferred to the organic phase by the phase-transfer agent to epoxidize the CDT. researchgate.net

Stereochemical Studies on 9,10 Epoxy 1,5 Cyclododecadiene and Its Derivatives

Configurational Assignment and Conformational Analysis of the Cyclododecadiene Ring

The structure of 9,10-Epoxy-1,5-cyclododecadiene is systematically named (4Z,8Z)-13-oxabicyclo[10.1.0]trideca-4,8-diene. nih.gov This nomenclature provides the explicit configurational assignment of the two double bonds within the twelve-membered ring as cis (or Z). The molecule is characterized by a C₁₂H₁₈O molecular formula and a molecular weight of 178.27 g/mol . nih.gov The core structure consists of a twelve-membered carbocyclic ring which contains two non-conjugated double bonds and is fused to an epoxide ring.

The large and flexible nature of the cyclododecadiene ring allows it to adopt a variety of conformations. This conformational flexibility is a hallmark of many-membered ring compounds. The presence of the rigid epoxide ring and the sp²-hybridized carbons of the double bonds introduces significant conformational constraints. Computational analysis suggests that the epoxide ring within such a macrocyclic framework experiences additional strain due to these constraints, beyond what is typical for simpler acyclic epoxides. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for elucidating the specific conformational details and the electronic environment of the molecule.

Diastereoselective Epoxidation and Formation of Specific Stereoisomers

The synthesis of 9,10-Epoxy-1,5-cyclododecadiene typically begins with the selective epoxidation of a precursor, 1,5,9-cyclododecatriene (B1592173) (CDT). The challenge in this synthesis is to control the reaction to selectively oxidize only one of the three double bonds. The relative reactivity of the double bonds in the CDT isomer used (commonly the cis,trans,trans-isomer) dictates the position of the resulting epoxide.

Research on the epoxidation of 1,5,9-cyclododecatriene to its monoepoxide derivative, 1,2-epoxy-5,9-cyclododecadiene (ECDD), provides significant insight into the factors controlling diastereoselectivity. The choice of catalyst, oxidizing agent, solvent, and reaction temperature are all critical in determining both the conversion of the starting material and the selectivity towards a specific monoepoxide stereoisomer. mdpi.comresearchgate.net For instance, it has been demonstrated that the epoxidation rate of cis,trans,trans-1,5,9-cyclododecatriene is significantly higher than the subsequent epoxidation of the resulting epoxycyclododecadiene, allowing for the isolation of the monoepoxide. researchgate.net

Studies using titanium-silicate catalysts like Ti-MCM-41 with hydrogen peroxide as the oxidant have shown that reaction parameters can be finely tuned to maximize selectivity. mdpi.com The use of different solvents, such as isopropyl alcohol or acetonitrile (B52724), can also influence the reaction's outcome. mdpi.com Phase-transfer catalysis (PTC) in the presence of heteropolyacids like tungstophosphoric acid is another effective method. researchgate.net

The following table summarizes research findings on the selective epoxidation of 1,5,9-cyclododecatriene, illustrating the influence of reaction conditions on conversion and selectivity.

| Catalyst System | Oxidant | Solvent | Temperature (°C) | CDT Conversion (%) | Selectivity to Monoepoxide (%) |

|---|---|---|---|---|---|

| Ti-MCM-41 | H₂O₂ | Isopropyl Alcohol | 80 | 13 | ~100 |

| Ti-MCM-41 | H₂O₂ | Isopropyl Alcohol | 80 | 37 | 56 |

| Modified Ti-MCM-41 | H₂O₂ | Acetonitrile | 60 | 11.3 | 95.6 |

| H₃PW₁₂O₄₀ / Aliquat 336 | H₂O₂ | Dichloromethane (B109758) | 40-50 | 51.4-55.6 | 79.8-95.1 |

| Molybdenum-based | tert-Butyl hydroperoxide | Not specified | Not specified | 19.8 | 98 |

Enantioselective Synthesis Approaches to Chiral Epoxides

The presence of the epoxide ring in 9,10-Epoxy-1,5-cyclododecadiene introduces chirality to the molecule. The synthesis of a single enantiomer (enantioselective synthesis) is a significant goal in modern organic chemistry, as different enantiomers of a molecule can have distinct biological activities or properties. While specific documented examples for the enantioselective synthesis of 9,10-Epoxy-1,5-cyclododecadiene are not prevalent in the reviewed literature, several powerful asymmetric epoxidation methods are broadly applicable to alkenes.

These established methods represent potential strategies for producing chiral, non-racemic 9,10-Epoxy-1,5-cyclododecadiene:

Sharpless-Katsuki Epoxidation : This highly influential method is used for the enantioselective epoxidation of allylic alcohols. youtube.com It employs a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate ligand and an oxidant like tert-butyl hydroperoxide. youtube.com To apply this method to the target molecule, a precursor containing an allylic alcohol adjacent to one of the double bonds in the cyclododecadiene ring would be required.

Jacobsen-Katsuki Epoxidation : This method is effective for the asymmetric epoxidation of unfunctionalized alkenes, particularly cis-alkenes, using a chiral manganese-salen complex as the catalyst. youtube.com Given that the precursor to 9,10-Epoxy-1,5-cyclododecadiene contains cis double bonds, this method holds potential for its direct enantioselective epoxidation.

Shi Epoxidation : This organocatalytic method uses a chiral ketone derived from fructose (B13574) to catalyze the epoxidation of various alkenes, especially trans-disubstituted and trisubstituted ones, with potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant.

Phase-Transfer Catalysis (PTC) : Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can be used to achieve asymmetric epoxidation of electron-deficient alkenes like α,β-unsaturated ketones. nih.gov This approach could be applied to a derivative of the target molecule.

The choice of strategy would depend on the specific isomer of the 1,5,9-cyclododecatriene precursor and the feasibility of introducing necessary functional groups to direct the stereoselectivity.

Impact of Stereochemistry on Reactivity and Product Profile

The stereochemistry of 9,10-Epoxy-1,5-cyclododecadiene is expected to have a profound impact on its chemical reactivity and the distribution of products formed in subsequent reactions. The molecule's reactivity is primarily centered on two key features: the strained epoxide ring and the two carbon-carbon double bonds.

Reactions of the Double Bonds: The two remaining double bonds can undergo a variety of addition reactions, such as hydrogenation or further epoxidation. researchgate.net The stereochemical environment around these double bonds, influenced by the conformation of the macrocycle and the orientation of the nearby epoxide group, can direct the approach of reagents. This can lead to the formation of specific stereoisomers of the resulting saturated or poly-epoxidized products. For instance, the epoxidation rate of the remaining double bonds in the monoepoxide is different from that of the starting triene, a phenomenon that is inherently linked to the stereoelectronic changes induced by the first epoxidation. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 9,10 Epoxy 1,5 Cyclododecadiene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR techniques)

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 9,10-Epoxy-1,5-cyclododecadiene. While reference spectra are available from commercial suppliers, detailed spectral assignments in published literature are scarce. chemicalbook.comnih.gov The analysis involves probing the magnetic properties of ¹H (proton) and ¹³C nuclei to map the chemical environment of each atom.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 9,10-Epoxy-1,5-cyclododecadiene, distinct signals are expected for the olefinic protons on the two double bonds, the protons on the epoxide ring, and the various methylene (CH₂) protons of the aliphatic chain. The chemical shifts (δ) would be influenced by the electronegativity of the nearby oxygen atom and the anisotropy of the double bonds.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for a definitive carbon count and identifies the chemical environment of the carbon skeleton. Key signals would include those for the olefinic carbons (typically δ 120-140 ppm), the carbons of the epoxide ring (shifted upfield by the strained ring and oxygen atom, typically δ 50-70 ppm), and the aliphatic carbons.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal ¹H-¹H coupling correlations, helping to trace the proton network through the cyclododecane ring. HMQC would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

Note: The following data is illustrative of typical chemical shifts for the functional groups present in 9,10-Epoxy-1,5-cyclododecadiene and is not based on a published, assigned spectrum for this specific molecule.

| Atom Type | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| Olefinic (C=CH ) | 5.2 - 5.6 | 125 - 135 |

| Epoxide (H -C-O) | 2.8 - 3.2 | 55 - 65 |

| Allylic (H ₂C-C=C) | 2.0 - 2.4 | 25 - 35 |

| Aliphatic (CH ₂) | 1.3 - 1.8 | 20 - 30 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 9,10-Epoxy-1,5-cyclododecadiene would be expected to show characteristic absorption bands confirming the presence of its key functional groups. A notable feature would be the C-O stretching of the epoxide ring, which typically appears in the 1250 cm⁻¹ region (ring breathing) and around 800-950 cm⁻¹ (asymmetric ring stretch). Additionally, C=C stretching vibrations from the two diene groups would be observed around 1640-1680 cm⁻¹, and C-H stretching from the olefinic and aliphatic protons would appear near 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C-O bonds are often weak in Raman, the C=C double bonds of the diene are typically strong and would produce a prominent signal. This makes Raman particularly useful for confirming the presence and electronic environment of the unsaturated portions of the molecule.

Interactive Data Table: Principal Vibrational Modes

Note: This table presents typical frequency ranges for the functional groups in 9,10-Epoxy-1,5-cyclododecadiene. Specific peak values are illustrative.

| Vibrational Mode | Technique | Typical Frequency (cm⁻¹) |

| C-H Stretch (Olefinic) | IR, Raman | 3000 - 3100 |

| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 2960 |

| C=C Stretch | IR, Raman | 1640 - 1680 |

| Epoxide Ring Breathing | IR, Raman | ~1250 |

| Epoxide Ring Asymmetric Stretch | IR | 800 - 950 |

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis. For 9,10-Epoxy-1,5-cyclododecadiene (C₁₂H₁₈O), high-resolution mass spectrometry would confirm the molecular weight of approximately 178.1358 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙) which can then undergo fragmentation. The analysis of these fragment ions provides a fingerprint that can be used for identification and structural elucidation. The fragmentation pattern of 9,10-Epoxy-1,5-cyclododecadiene would likely involve characteristic losses related to its structure, such as the cleavage of the epoxide ring, rearrangements involving the double bonds, and successive losses of hydrocarbon fragments (e.g., ethylene, propylene) from the large carbocyclic ring. The resulting mass spectrum would display a parent peak corresponding to the molecular ion and a series of smaller peaks corresponding to the various fragment ions.

Interactive Data Table: Illustrative Mass Spectrometry Fragmentation

Note: This table shows the expected molecular ion and plausible fragment types. Specific m/z values for fragments are hypothetical without experimental data.

| m/z Value | Ion Identity | Plausible Origin |

| 178 | [M]⁺˙ | Molecular Ion |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical |

| 149 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 135 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 107 | [C₈H₁₁]⁺ | Cleavage and rearrangement of the ring |

| 93 | [C₇H₉]⁺ | Further fragmentation |

| 79 | [C₆H₇]⁺ | Further fragmentation |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

Chromatographic methods are essential for determining the purity of 9,10-Epoxy-1,5-cyclododecadiene and for separating it from isomers, unreacted starting materials, or byproducts.

Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds like epoxides. A sample is vaporized and passed through a column (e.g., a capillary column with a non-polar or medium-polarity stationary phase like RTX-5) using an inert carrier gas. mdpi.com Components are separated based on their boiling points and interactions with the stationary phase. The purity of 9,10-Epoxy-1,5-cyclododecadiene can be determined by the relative area of its peak in the resulting chromatogram. GC is also effective for separating it from its precursor, 1,5,9-cyclododecatriene (B1592173), and from isomers such as 1,2-epoxy-5,9-cyclododecadiene. mdpi.comd-nb.info Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of each separated peak. nih.gov

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for samples that may not be suitable for GC or when non-volatile impurities are present. In HPLC, the sample is passed through a column packed with a solid adsorbent (stationary phase) using a liquid solvent (mobile phase) under high pressure. Separation can be achieved using normal-phase (polar stationary phase, non-polar mobile phase) or reverse-phase (non-polar stationary phase, polar mobile phase) chromatography, depending on the specific separation required.

Advanced Techniques for Catalyst Characterization (e.g., TGA, EPMA)

The synthesis of 9,10-Epoxy-1,5-cyclododecadiene from 1,5,9-cyclododecatriene is a catalytic process, and the characterization of the catalyst is crucial for understanding and optimizing the reaction. Heterogeneous catalysts such as titanium-silicate molecular sieves (e.g., Ti-MCM-41) and tungsten-based materials (e.g., W-SBA-15) are often employed. mdpi.commdpi.com

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. For catalyst characterization, TGA can be used to determine thermal stability, identify the temperature of decomposition, and quantify the amount of adsorbed species (like water or organic residues) or coke deposition after a reaction. This information is vital for assessing catalyst deactivation and developing regeneration protocols.

Electron Probe Microanalysis (EPMA) is a technique used to determine the elemental composition of small, solid samples. It works by bombarding the sample with a focused electron beam and analyzing the characteristic X-rays emitted. For catalysts like Ti-MCM-41 or W-SBA-15, EPMA can provide highly localized quantitative analysis of the elemental distribution (e.g., titanium, tungsten, silicon, oxygen), ensuring the desired composition and homogeneity of the active catalytic sites.

Transformations and Synthetic Utility of 9,10 Epoxy 1,5 Cyclododecadiene

Ring-Opening Reactions of the Epoxide Moiety for Functionalization

The inherent strain of the oxirane ring in 9,10-Epoxy-1,5-cyclododecadiene makes it highly susceptible to nucleophilic attack, a characteristic that is widely exploited for the introduction of new functional groups. These ring-opening reactions can proceed under acidic, basic, or neutral conditions, leading to a variety of difunctionalized cyclododecadienes.

One of the most fundamental transformations is the hydrolysis of the epoxide, which yields the corresponding diol. This reaction can be catalyzed by acid, leading to the formation of 9,10-Dihydroxy-1,5-cyclododecadiene.

The epoxide ring can also be opened by other nucleophiles, such as alcohols and amines, to produce alkoxy-alcohols and amino-alcohols, respectively. researchgate.net These reactions are crucial as they introduce versatile functional groups that can be used in subsequent synthetic steps. For instance, the reaction with an amine introduces a basic nitrogen atom and a hydroxyl group, paving the way for the synthesis of complex ligands or building blocks for pharmacologically active molecules. The general scheme for nucleophilic ring-opening is a cornerstone of this compound's chemistry. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Product Type | Potential Functional Groups |

|---|---|---|

| Water (H₂O) | Diol | Two hydroxyl (-OH) groups |

| Alcohol (R-OH) | Alkoxy-alcohol | One hydroxyl (-OH), one ether (-OR) |

| Amine (R-NH₂) | Amino-alcohol | One hydroxyl (-OH), one amino (-NHR) |

Catalytic Hydrogenation of Olefinic and Epoxide Bonds

Catalytic hydrogenation offers a direct method to modify the unsaturation present in 9,10-Epoxy-1,5-cyclododecadiene. Depending on the catalyst and reaction conditions, it is possible to selectively reduce the carbon-carbon double bonds while preserving the epoxide ring, or to achieve complete reduction of all unsaturated functionalities.

The selective hydrogenation of the two olefinic double bonds in 9,10-Epoxy-1,5-cyclododecadiene, while leaving the epoxide ring intact, leads to the formation of epoxycyclododecene. This transformation is valuable as it removes the reactivity of the double bonds, allowing for subsequent chemistry to be directed specifically at the epoxide. Research on the related isomer, 1,2-epoxy-5,9-cyclododecadiene, shows that catalytic hydrogenation can produce epoxycyclododecene and subsequently epoxycyclododecane, indicating that selective hydrogenation of the double bonds is a feasible and documented pathway. researchgate.net While specific catalysts for the 9,10-epoxy isomer are proprietary, platinum-based catalysts such as Pt/Al₂O₃ are generally effective for such selective hydrogenations under controlled conditions.

Isomerization Reactions of 9,10-Epoxy-1,5-cyclododecadiene (e.g., to 4,8-Cyclododecadienone)

The epoxide can be isomerized to a ketone, a reaction that involves the rearrangement of the carbon skeleton. For the related isomer, this compound, this transformation has been well-documented. It can be isomerized to produce 4,8-cyclododecadienone, a compound valued in the fragrance industry for its woody-musky scent. mdpi.com A German patent details a high-yield process for the isomerization of this compound to cyclododeca-3,7-diene-1-one. This reaction is achieved using a sodium iodide catalyst in a polyethylene (B3416737) glycol medium at high temperatures.

Table 2: Isomerization of this compound

| Catalyst | Reaction Medium | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sodium Iodide (3 wt%) | Polyethylene Glycol | 195 °C | Cyclododeca-3,7-diene-1-one | 98.7% |

This rearrangement provides a powerful method for converting the epoxide into a versatile carbonyl group, which can then undergo a wide range of subsequent reactions.

Routes to Polyfunctionalized Organic Molecules

9,10-Epoxy-1,5-cyclododecadiene serves as a versatile starting point for the synthesis of polyfunctionalized organic molecules. The transformations described above—ring-opening, hydrogenation, and isomerization—are the primary tools used to create more complex structures. For example, the diol produced from hydrolysis can be further oxidized or esterified. The ketone formed via isomerization can be subjected to aldol (B89426) condensations, reductions, or reductive aminations.

A significant industrial application is the synthesis of laurolactam (B145868), the monomer for Nylon-12. wikipedia.org The synthetic pathway involves the conversion of the epoxide to cyclododecanone (B146445) (CDON), which is then reacted with hydroxylamine (B1172632) to form an oxime. researchgate.netwikipedia.org This oxime subsequently undergoes a Beckmann rearrangement to yield laurolactam. wikipedia.orgudel.edu This multi-step process highlights how the initial functionality of the epoxide is strategically transformed to build complex, industrially relevant molecules. google.com

Exploration of Polymerization Potentials and Oligomerization

The reactivity of the epoxide group makes 9,10-Epoxy-1,5-cyclododecadiene a valuable monomer and crosslinking agent in polymer chemistry. Its ability to form robust polymer networks is utilized in advanced materials applications. mdpi.com

When used as a crosslinking agent, the epoxide ring reacts with functional groups on polymer chains, such as amines or hydroxyls, creating covalent bonds that link the chains together. researchgate.net This process enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polymer. Such crosslinked polymers have found use in materials for lithium-ion batteries and as antistatic coatings. mdpi.com

Furthermore, the epoxide functionality allows for ring-opening polymerization. Anionic ring-opening polymerization, for instance, can be initiated to create polyethers. nih.gov While studies may focus on various functional epoxides, the fundamental reactivity is applicable to 9,10-Epoxy-1,5-cyclododecadiene, suggesting its potential for forming novel linear or branched polymers and oligomers with unique properties derived from the large carbocyclic backbone.

Applications of 9,10 Epoxy 1,5 Cyclododecadiene As a Crucial Intermediate in Chemical Synthesis

Role as a Versatile Building Block for Complex Chemical Structures

The distinct molecular architecture of 9,10-Epoxy-1,5-cyclododecadiene, also known by its IUPAC name (4Z,8Z)-13-oxabicyclo[10.1.0]trideca-4,8-diene, provides multiple reactive sites. nih.gov The strained oxirane (epoxide) ring is susceptible to ring-opening reactions when attacked by nucleophiles, while the two double bonds can undergo a variety of addition reactions. This high degree of functionalization allows it to serve as a foundational building block for the synthesis of more complex molecules. researchgate.netmdpi.com

The chemical utility of this compound is demonstrated by its ability to be transformed into various derivatives. For instance, it can undergo isomerization reactions to yield different cyclic ketones. One documented transformation involves the isomerization of 1,2-epoxy-5,9-cyclododecadiene in the presence of a sodium iodide catalyst to produce cyclododeca-3,7-diene-1-one with a high yield. Furthermore, the epoxide can be reduced to form diols or undergo further oxidation to create other oxygenated derivatives, highlighting its role as a versatile precursor in organic synthesis.

Precursor for Industrial and High-Value Chemicals

9,10-Epoxy-1,5-cyclododecadiene is a key intermediate in the manufacturing pathways of several commercially important chemicals. It is typically synthesized through the selective epoxidation of 1,5,9-cyclododecatriene (B1592173) (CDT), a readily available product from the trimerization of butadiene. scirp.orgacs.org

Cyclododecanone (B146445) (CDON) is a vital industrial intermediate, and one eco-friendly synthesis route utilizes 9,10-Epoxy-1,5-cyclododecadiene (referred to in some literature as epoxycyclododecadiene or ECDD) as a precursor. researchgate.netscirp.org A multi-step process has been developed that begins with the selective epoxidation of 1,5,9-cyclododecatriene. scirp.org

The synthesis pathway proceeds as follows:

Selective Epoxidation: 1,5,9-cyclododecatriene (CDT) is treated with an oxidizing agent like hydrogen peroxide to form 9,10-Epoxy-1,5-cyclododecadiene (ECDD). scirp.org

Hydrogenation: The remaining double bonds in the ECDD molecule are hydrogenated, typically using a Raney nickel catalyst, to yield cyclododecanol (B158456) (CDOL). scirp.org

Oxidation: The resulting cyclododecanol is then oxidized to produce the final product, cyclododecanone (CDON). scirp.org

Another industrial method involves the hydrogenation of the epoxy-diene to the saturated epoxide, epoxycyclododecane, which is then isomerized using catalysts like lithium iodide to form cyclododecanone. acs.orgepo.org

Laurolactam (B145868) is the primary monomer required for the production of Nylon-12, a high-performance engineering plastic with significant applications, particularly in the automotive industry. acs.orgnih.govnih.gov The synthesis of laurolactam often begins with 1,5,9-cyclododecatriene, with 9,10-Epoxy-1,5-cyclododecadiene serving as a critical intermediate in one of the major production routes. mdpi.comacs.org

The process developed by UBE Industries involves the monoepoxidation of 1,5,9-cyclododecatriene to its corresponding epoxide. acs.org This epoxide is then used to produce cyclododecanone, which is a direct precursor to laurolactam. acs.orggoogle.com While the traditional route involves the oxidation of cyclododecane, the pathway via the epoxide offers an alternative with potentially higher yields, though it may require more expensive catalysts. acs.org

Dodecanedioic acid (DDDA) is a long-chain dicarboxylic acid used in the manufacturing of polyamides like Nylon 6,12, as well as in polyesters, corrosion inhibitors, and high-grade lubricants. wikipedia.orgchemicalbook.comoup.com While traditional synthesis involves the oxidation of cyclododecane, a pathway utilizing 9,10-Epoxy-1,5-cyclododecadiene provides a more direct route from 1,5,9-cyclododecatriene. mdpi.comwikipedia.orgchemicalbook.com

A specific synthesis method involves the hydration of this compound to 1,2-dihydroxy-5,9-cyclododecadiene. This intermediate then undergoes a hydrogenation step, followed by oxidation with hydrogen peroxide in the presence of acetic acid and methanesulfonic acid, which causes the desired dodecanedioic acid to precipitate from the solution. chemicalbook.com

Table 1: Industrial Synthesis Pathways Involving 9,10-Epoxy-1,5-cyclododecadiene

| Target Product | Precursor | Key Intermediate(s) | Synthesis Steps |

|---|---|---|---|

| Cyclododecanone (CDON) | 1,5,9-Cyclododecatriene | 9,10-Epoxy-1,5-cyclododecadiene, Cyclododecanol | Epoxidation → Hydrogenation → Oxidation scirp.org |

| Laurolactam | 1,5,9-Cyclododecatriene | 9,10-Epoxy-1,5-cyclododecadiene, Cyclododecanone | Epoxidation → Hydrogenation → Isomerization → Oximation → Beckmann rearrangement acs.org |

| Dodecanedioic Acid (DDDA) | this compound | 1,2-Dihydroxy-5,9-cyclododecadiene | Hydration → Hydrogenation → Oxidation chemicalbook.com |

Contribution to Advanced Polymer Materials

The reactivity of the epoxide ring in 9,10-Epoxy-1,5-cyclododecadiene makes it a valuable component in polymer chemistry.

9,10-Epoxy-1,5-cyclododecadiene functions effectively as a cross-linking agent in the production of advanced polymer materials. The epoxide group readily participates in reactions that form covalent bonds between polymer chains, creating a robust three-dimensional network. This cross-linking significantly enhances the mechanical properties, such as tensile strength, and improves the thermal stability and chemical resistance of the resulting polymers.

Due to its high degree of functionalization, polymers created using this epoxide as a cross-linker have found use in a variety of specialized applications, including:

Lithium-ion batteries mdpi.com

Capacitors mdpi.com

Antistatic and antibacterial coatings mdpi.com

Cross-linked acrylic rubbers mdpi.com

Table 2: Properties Enhanced by Polymer Cross-linking with 9,10-Epoxy-1,5-cyclododecadiene

| Property | Enhancement |

|---|---|

| Tensile Strength | High |

| Thermal Stability | Enhanced |

| Chemical Resistance | Improved |

Development of Specialized Polymer Systems (e.g., for Batteries, Capacitors, Coatings)

9,10-Epoxy-1,5-cyclododecadiene, also known by its synonym this compound (ECDD), serves as a vital building block in the creation of advanced polymer systems with tailored properties for specialized applications. mdpi.comd-nb.info Its unique molecular structure, featuring a reactive epoxide ring and two double bonds within a twelve-membered carbon ring, allows it to function as an effective crosslinking agent and a monomer in polymerization reactions. The strained oxirane ring is susceptible to ring-opening reactions, while the double bonds can participate in various addition reactions. This dual reactivity is leveraged to engineer robust polymer networks with enhanced thermal stability, mechanical strength, and specific functionalities required for high-performance materials in batteries, capacitors, and coatings. mdpi.com

Role in Polymer Synthesis

The primary function of 9,10-epoxy-1,5-cyclododecadiene in polymer chemistry is to act as a crosslinking agent. When incorporated into a polymer matrix, the epoxide group can react with various functional groups on polymer chains, such as hydroxyl, carboxyl, or amine groups. This reaction forms covalent bonds between the chains, creating a three-dimensional network structure. This crosslinking process significantly enhances the material's properties, transforming linear polymers into thermosetting materials with high durability.

Research has demonstrated that polymers incorporating this epoxy compound exhibit improved resistance to thermal degradation and chemical attack. The resulting cross-linked polymers are used in demanding applications, including as components for lithium-ion batteries, capacitors, and as antistatic or antibacterial coatings. mdpi.comd-nb.info

Applications in Energy Storage

In the field of energy storage, 9,10-epoxy-1,5-cyclododecadiene is used to create specialized polymers that function as binders or separators in lithium-ion batteries and capacitors. mdpi.comd-nb.info The cross-linked polymer networks offer mechanical integrity and can help manage ion transport within the electrochemical cell. The thermal stability imparted by the crosslinking is particularly crucial for the safety and longevity of battery components.

Advanced Coatings

The compound is also a key intermediate in the production of high-performance coatings. mdpi.comd-nb.inforesearchgate.net Polymers derived from 9,10-epoxy-1,5-cyclododecadiene are utilized in the formulation of antistatic coatings. mdpi.comd-nb.info The cross-linked nature of these coatings provides a durable and resilient finish, while the specific polymer architecture can be designed to dissipate static charge. Furthermore, its application extends to creating robust polymer components for paints and adhesives. researchgate.net

Research Findings on Polymer Synthesis

Studies have investigated the optimal conditions for the epoxidation of 1,5,9-cyclododecatriene to produce 9,10-epoxy-1,5-cyclododecadiene and its subsequent use in polymerization. The efficiency of the synthesis is highly dependent on the catalyst, solvent, and reaction temperature.

Table 1: Selected Research Findings on the Synthesis of this compound (ECDD) for Polymer Applications

| Catalyst System | Oxidizing Agent | Solvent | Temperature (°C) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Ti-MCM-41 | Hydrogen Peroxide (H₂O₂) | Isopropyl alcohol | 80 | Achieved highest selectivity (approx. 100 mol%) at 13 mol% CDT conversion. | mdpi.com |

| Tungstophosphoric heteropolyacid (H₃PW₁₂O₄₀) / Aliquat® 336 | Hydrogen Peroxide (H₂O₂) | Toluene (B28343) | 50 | Yield of 54.9 mol% ECDD at a CDT conversion of 72.3 mol% after 30 minutes. | d-nb.info |

This table presents data for this compound (ECDD), a synonym for 9,10-Epoxy-1,5-cyclododecadiene.

The data indicates that different catalytic systems can be optimized to achieve high selectivity and yield, providing versatile routes for producing the epoxy intermediate required for specialized polymer synthesis.

Table 2: Properties of Polymers Crosslinked with 9,10-Epoxy-1,5-cyclododecadiene

| Property | Enhancement | Rationale | Application Relevance | Reference(s) |

|---|---|---|---|---|

| Thermal Stability | Enhanced | Formation of a robust, cross-linked polymer network reduces polymer chain mobility at high temperatures. | Crucial for safety and performance in batteries and high-temperature coatings. | |

| Mechanical Strength | High | Covalent crosslinks prevent polymer chains from sliding past each other under stress. | Important for the durability of battery components and protective coatings. | |

| Chemical Resistance | Enhanced | The dense, cross-linked structure limits the penetration of solvents and chemicals. | Increases the lifespan of materials used in chemically active environments like batteries. |

| Degree of Crosslinking | Increased | The reactive epoxide ring readily forms bonds with polymer backbones. | Allows for tunable material properties for specific applications like acrylic rubbers and coatings. | d-nb.info |

Computational and Theoretical Investigations of 9,10 Epoxy 1,5 Cyclododecadiene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 9,10-Epoxy-1,5-cyclododecadiene and predicting its chemical reactivity. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed Research Findings: The reactivity of this compound is dominated by the high ring strain of the epoxide and the presence of nucleophilic π-systems in the double bonds. DFT calculations can precisely quantify this strain energy. By mapping the electrostatic potential (ESP), researchers can identify electron-rich and electron-poor regions of the molecule. For 9,10-Epoxy-1,5-cyclododecadiene, the oxygen atom of the epoxide is an area of high electron density, making it susceptible to electrophilic attack, while the adjacent carbon atoms are electron-deficient and thus primary sites for nucleophilic attack.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons, while the LUMO describes its capacity to accept electrons. For this compound, the HOMO is typically associated with the C=C double bonds, while the LUMO is often localized around the C-O bonds of the strained epoxide ring, indicating its susceptibility to ring-opening reactions.

Table 1: Parameters from Quantum Chemical Calculations and Their Significance

| Calculated Parameter | Significance for 9,10-Epoxy-1,5-cyclododecadiene | Typical Method |

|---|---|---|

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. A smaller gap suggests higher reactivity. | DFT (e.g., B3LYP/6-31G*) |

| Electrostatic Potential (ESP) Map | Visualizes charge distribution, identifying sites for nucleophilic and electrophilic attack. | DFT |

| Mulliken/NPA Charges | Quantifies the partial charge on each atom, highlighting the polarity of the epoxide C-O bonds. | DFT |

| Epoxide Strain Energy | Quantifies the inherent energy due to the three-membered ring, a key driver for ring-opening reactions. | Homodesmotic Reactions (DFT) |

Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of the twelve-membered cyclododecadiene ring is a defining characteristic of the molecule. Molecular Dynamics (MD) simulations are employed to explore the vast conformational landscape, providing a dynamic picture of the molecule's behavior over time. purdue.edu

Simulations are typically performed by placing the molecule in a simulation box and running the dynamics at a specific temperature and pressure (e.g., in NVT or NPT ensembles) to mimic experimental conditions. purdue.eduresearchgate.net The resulting trajectories can be analyzed to identify the most stable conformers, calculate the relative populations of different states, and understand the pathways of conformational change.

Table 2: Typical Protocol for Molecular Dynamics (MD) Simulation

| Simulation Step | Purpose | Common Parameters |

|---|---|---|

| Model Building | Create the initial 3D structure of the molecule. | Use experimental data or initial guess. |

| Force Field Selection | Define the potential energy function for atomic interactions. | COMPASS, AMBER, IFF-R sjsu.edu |

| Minimization | Relax the initial structure to a local energy minimum. | Steepest Descent, Conjugate Gradient |

| Equilibration (NVT/NPT) | Bring the system to the desired temperature and pressure. | NVT (constant volume), NPT (constant pressure) ensembles purdue.edu |

| Production Run | Generate atomic trajectories for analysis. | 10-100 nanoseconds |

| Analysis | Extract conformational and thermodynamic data. | Radial distribution functions, RMSD, energy analysis. |

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling is a powerful tool for elucidating the detailed mechanisms of reactions involving 9,10-Epoxy-1,5-cyclododecadiene. By mapping the potential energy surface for a given reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

Detailed Research Findings: DFT calculations are commonly used to investigate reaction pathways. nih.gov For instance, in the acid-catalyzed or nucleophilic ring-opening of the epoxide, computational models can determine the stereochemical outcome (e.g., Walden inversion) and the regioselectivity of the attack. Studies on related epoxy systems have used DFT methods like M06-2X/6-31+G(d,p) to model reaction energetics and kinetics. nih.gov

These calculations can locate the transition state structure for each step of a proposed mechanism. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. A computational study on radical-mediated thiol-epoxy reactions highlighted that while the initial addition to the epoxide is slow, subsequent chain transfer steps can be very fast. nih.gov The high ring strain and the stability of radical intermediates were identified as the main driving forces governing the reaction kinetics. nih.gov This type of analysis allows for the direct comparison of different potential reaction pathways, enabling prediction of the major products under various conditions.

Table 3: Data Derived from Reaction Mechanism Modeling

| Calculated Property | Description | Relevance to Reaction Mechanism |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate; lower Ea means a faster reaction. |

| Reaction Energy (ΔErxn) | The net energy difference between products and reactants. | Indicates if a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Transition State Geometry | The specific molecular structure at the peak of the energy barrier. | Provides insight into the bond-making and bond-breaking processes. |

| Rate Constants (k) | A quantitative measure of the speed of a reaction. | Can be calculated from activation energies using Transition State Theory. nih.gov |

Prediction and Interpretation of Spectroscopic Data (e.g., Theoretical NMR, IR Spectra)

Computational methods can accurately predict the spectroscopic properties of molecules, which serves as a vital link between theoretical models and experimental reality. Comparing theoretical spectra with experimental data helps validate the accuracy of the computed structures and electronic properties.

Detailed Research Findings: Theoretical Infrared (IR) spectra are calculated by performing a vibrational frequency analysis using quantum chemical methods. The calculated frequencies correspond to specific molecular motions, such as the symmetric ring breathing of the epoxide functionality (typically observed around 1230-1280 cm⁻¹) and C=C stretching modes. These calculations aid in the assignment of complex experimental IR spectra where bands may overlap.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) spectra can be generated by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These are then converted into chemical shifts relative to a standard (like TMS). For 9,10-Epoxy-1,5-cyclododecadiene, these calculations can predict the chemical shifts for the protons and carbons of the epoxide ring and the vinyl groups. nih.govspectrabase.com Discrepancies between theoretical and experimental shifts can often be resolved by considering different molecular conformations, providing further insight into the molecule's dynamic structure in solution.

Table 4: Correlation of Theoretical and Experimental Spectroscopic Data

| Spectroscopy Type | Information Predicted Computationally | Experimental Correlation |

|---|---|---|

| Infrared (IR) | Vibrational frequencies and intensities. | Assignment of absorption bands to specific functional group vibrations (e.g., C-O-C stretch, C=C stretch). chemicalbook.com |

| ¹H NMR | Nuclear magnetic shielding constants (chemical shifts). | Prediction and assignment of proton chemical shifts, especially for epoxide and vinyl protons. nih.gov |

| ¹³C NMR | Nuclear magnetic shielding constants (chemical shifts). | Prediction and assignment of carbon chemical shifts, distinguishing between sp² and sp³ carbons. spectrabase.com |

Prospective Research Directions and Future Innovations in 9,10 Epoxy 1,5 Cyclododecadiene Chemistry

Development of Novel Sustainable and Environmentally Benign Synthetic Routes

The synthesis of 9,10-Epoxy-1,5-cyclododecadiene traditionally involves the selective epoxidation of 1,5,9-cyclododecatriene (B1592173). mdpi.com Future research is increasingly focused on developing greener and more sustainable synthetic methodologies. A key area of exploration is the use of hydrogen peroxide as an oxidant, which offers a more environmentally friendly alternative to traditional peracids. researchgate.net

Recent studies have highlighted the potential of biocatalysis in achieving sustainable synthesis. For instance, the enzyme Novozym 435 has been successfully used for the low-temperature polycondensation of cis-9,10-epoxy-18-hydroxyoctadecanoic acid in supercritical carbon dioxide, suggesting a promising green route for related epoxy compounds. researchgate.net This approach minimizes the use of hazardous reagents and solvents, aligning with the principles of green chemistry.

Engineering of Highly Efficient and Recyclable Catalytic Systems

The development of efficient and recyclable catalysts is paramount for the industrial-scale production of 9,10-Epoxy-1,5-cyclododecadiene. Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. mdpi.com